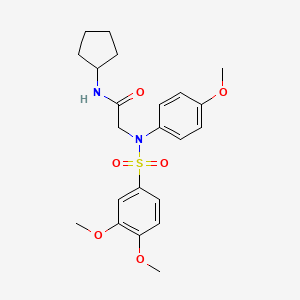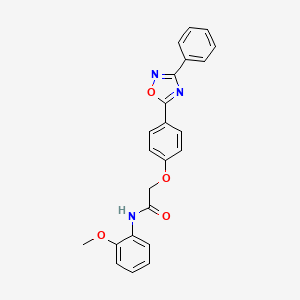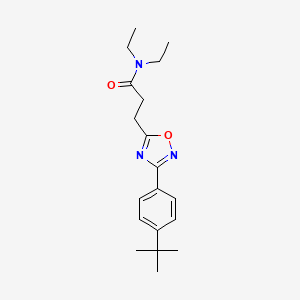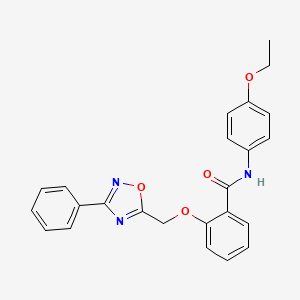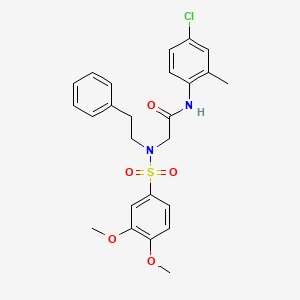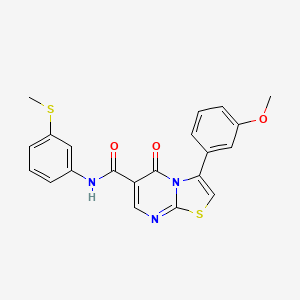
1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues, and play a role in a variety of physiological processes. The adenosine A1 receptor is involved in the regulation of sleep, pain perception, and cardiovascular function, among other things. DPCPX is a valuable tool for studying the role of the adenosine A1 receptor in these processes.
作用機序
1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide binds selectively to the adenosine A1 receptor, blocking the action of adenosine at this receptor. Adenosine is an endogenous ligand for the adenosine A1 receptor, and its binding to this receptor is involved in the regulation of various physiological processes. By blocking the action of adenosine at the adenosine A1 receptor, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide can be used to investigate the role of this receptor in these processes.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has a number of biochemical and physiological effects that are related to its action as an adenosine A1 receptor antagonist. For example, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has been shown to increase wakefulness and reduce the duration of slow wave sleep in rats. 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has also been shown to reduce pain sensitivity in mice. In addition, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has been shown to have cardiovascular effects, such as reducing heart rate and blood pressure.
実験室実験の利点と制限
1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. In addition, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has a relatively long half-life, which allows for sustained blockade of the adenosine A1 receptor. However, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide also has some limitations. For example, it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research involving 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide. One area of interest is the role of the adenosine A1 receptor in the development of neurological disorders, such as epilepsy and Alzheimer's disease. 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide may be a valuable tool for investigating the role of this receptor in these diseases. Another area of interest is the development of new adenosine A1 receptor antagonists with improved pharmacological properties, such as increased solubility and selectivity. Finally, there is a need for further research on the physiological and biochemical effects of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide, particularly in humans.
合成法
1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 1,3-dimethyl-8-nitro-purine with 3,4-dimethoxybenzene sulfonyl chloride to form 1-(3,4-dimethoxybenzenesulfonyl)-8-nitro-3,7-dihydro-purine. This compound is then reduced to 1-(3,4-dimethoxybenzenesulfonyl)-8-amino-3,7-dihydro-purine, which is further reacted with 2,5-dimethylphenyl isocyanate to form 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide.
科学的研究の応用
1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide is widely used in scientific research to study the role of the adenosine A1 receptor in various physiological processes. For example, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has been used to investigate the role of the adenosine A1 receptor in the regulation of sleep, pain perception, and cardiovascular function. 1-(3,4-dimethoxybenzenesulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has also been used to study the role of the adenosine A1 receptor in the development of certain diseases, such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-(3-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-27-15-7-3-5-13(9-15)18-12-29-21-22-11-17(20(26)24(18)21)19(25)23-14-6-4-8-16(10-14)28-2/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWUYSYKCORXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)
![ethyl 4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7706232.png)
![2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7706238.png)
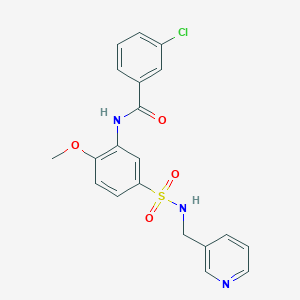
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7706255.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)

